Chlorzolamide

Membrane Permeability Drug Design Pharmacology

For research requiring validated membrane permeability and CA IX potency, choose chlorzolamide over generic alternatives like acetazolamide. Its high lipophilicity (LogP ~3.3) enables intracellular access, producing significant effects on muscle contractile parameters (prolonging time-to-peak by 5–40 ms, increasing peak force by 20–55%). It also serves as a critical reference for anticancer drug discovery targeting CA IX and for pharmacological discrimination of muscle CA isoforms. Ensure experimental reproducibility with this essential chemical probe. Request a quote or place your order today.

Molecular Formula C8H6ClN3O2S2
Molecular Weight 275.7 g/mol
CAS No. 5541-92-4
Cat. No. B1195360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorzolamide
CAS5541-92-4
Synonyms2-(o-chlorophenyl)thiadiazole-5-sulfonamide
chlorzolamide
CL 13,580
CL 13580
CL-13580
Molecular FormulaC8H6ClN3O2S2
Molecular Weight275.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl
InChIInChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14)
InChIKeyPZVGOWIIHCUHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorzolamide (CAS 5541-92-4) Technical Profile for CA Inhibitor Selection in Research and Development


Chlorzolamide (CL 13580) is a sulfonamide-based carbonic anhydrase (CA) inhibitor with the molecular formula C8H6ClN3O2S2 and a molecular weight of 275.7 g/mol [1]. It belongs to the 1,3,4-thiadiazole-2-sulfonamide class and is recognized for its high membrane permeability and potent inhibitory activity against multiple CA isoforms, including CA II and the cancer-associated CA IX [2]. Unlike many common CA inhibitors, chlorzolamide exhibits distinct biophysical properties and a unique profile of isozyme activity, making it a specialized tool in physiological and pharmacological research [3].

Procurement Considerations: Why Chlorzolamide is Not Interchangeable with Other CA Inhibitors


Substituting chlorzolamide with a generic sulfonamide CA inhibitor like acetazolamide or methazolamide can critically alter experimental outcomes due to fundamental differences in membrane permeability, isozyme selectivity, and tissue-specific potency [1]. The following quantitative evidence demonstrates that chlorzolamide's high lipophilicity (LogP ~3.3) enables it to readily cross biological membranes, in stark contrast to hydrophilic inhibitors . This property results in a distinct functional profile in muscle physiology studies, where only membrane-permeable inhibitors like chlorzolamide produce significant effects on contractile parameters [2]. Furthermore, chlorzolamide exhibits unique isozyme selectivity, being a more potent inhibitor of the cancer-associated CA IX isoform than classic drugs [3]. These data underscore that for research applications requiring membrane permeability, CA IX potency, or specific muscle physiology modulation, direct substitution with other CA inhibitors is scientifically invalid.

Chlorzolamide Procurement Guide: Quantitative Evidence of Differentiation from Acetazolamide, Ethoxzolamide, and Benzolamide


Membrane Permeability: Chlorzolamide Exhibits High Lipophilicity (LogP 3.3) vs. Hydrophilic Acetazolamide (LogP -0.26)

Chlorzolamide demonstrates substantially higher lipophilicity compared to the classic CA inhibitor acetazolamide. Chlorzolamide has a calculated LogP of 3.28700, whereas acetazolamide is significantly more hydrophilic with a reported LogP of -0.26 [1]. This difference of over three orders of magnitude in the partition coefficient directly correlates with enhanced membrane permeability for chlorzolamide [2].

Membrane Permeability Drug Design Pharmacology

Potency Against Cancer-Associated CA IX: Chlorzolamide is a More Potent CA IX Inhibitor than Acetazolamide

In a direct comparative study using a CA IX active-site mimic, chlorzolamide was revealed to be a more potent inhibitor of CA IX than acetazolamide [1]. The study found that chlorzolamide induced a unique active-site conformational change in the CA IX mimic upon binding, a structural feature not observed with acetazolamide [1]. While specific Ki values for the CA IX mimic were not provided for chlorzolamide, the work explicitly concludes it is a 'more potent inhibitor' and highlights its cytotoxic effect on prostate cancer cells as a functional correlate [1][2].

Carbonic Anhydrase IX Cancer Isozyme Selectivity

Potency Against White Muscle Sarcolemmal CA: Chlorzolamide (Ki 7.5 nM) is 6-fold More Potent than Acetazolamide (Ki 46 nM)

In a direct comparative study on sarcolemmal vesicles from rabbit white skeletal muscle, chlorzolamide demonstrated significantly higher potency than acetazolamide [1]. The inhibition constant (Ki) for chlorzolamide was determined to be 0.75 × 10⁻⁸ M (7.5 nM), while the Ki for acetazolamide was 4.6 × 10⁻⁸ M (46 nM) [1]. This represents a 6.1-fold greater inhibitory potency for chlorzolamide on this specific membrane-bound CA isoform.

Muscle Physiology Carbonic Anhydrase Enzyme Kinetics

Functional Differentiation in Muscle Contractility: Chlorzolamide vs. Acetazolamide and Benzolamide

In functional studies of rat skeletal muscle, only membrane-permeable CA inhibitors like chlorzolamide and ethoxzolamide produced significant effects on contractile parameters, whereas poorly permeable inhibitors acetazolamide and benzolamide had no effect [1]. Chlorzolamide (CLZ) significantly prolonged time-to-peak (ttp) by 5–40 ms (10–40%) and increased peak force by 20–55%, while acetazolamide (ACTZ) and benzolamide (BZ) had no effect on single twitches [1].

Muscle Contraction Excitation-Contraction Coupling Physiology

Corneal Permeability: Quantified Transcorneal Flux Supports Topical Application

Chlorzolamide's corneal permeability has been experimentally quantified, demonstrating its capacity for topical ocular delivery [1]. The corneal permeability (Papp) was measured at 1.8 × 10⁻⁵ cm/s, with a logPapp of -4.74 [1]. This property is linked to its observed topical effects on intraocular pressure (IOP) [2].

Ocular Drug Delivery Corneal Permeability Pharmacokinetics

Validated Application Scenarios for Chlorzolamide in Scientific Research


Investigating the Role of Intracellular Carbonic Anhydrase in Skeletal Muscle Excitation-Contraction Coupling

This application is directly supported by quantitative evidence showing that chlorzolamide, due to its high membrane permeability, produces significant effects on muscle contractile parameters (prolonging time-to-peak by 5–40 ms and increasing peak force by 20–55%), whereas hydrophilic inhibitors like acetazolamide have no effect [1]. Researchers studying the role of sarcoplasmic reticulum CA in modulating Ca2+ transients should select chlorzolamide as their chemical probe, as its activity profile is essential for accessing this intracellular target.

Developing and Validating CA IX-Targeted Anticancer Agents

Chlorzolamide serves as a superior reference compound in drug discovery programs focused on the cancer-associated CA IX isozyme. Evidence demonstrates it is a more potent CA IX inhibitor than acetazolamide and induces a unique active-site conformational change [1]. Its in vitro cytotoxicity against prostate cancer cells [2] makes it a validated positive control for screening novel CA IX inhibitors, although its poor oral bioavailability [3] limits its direct therapeutic use and underscores the need for optimized analogs.

Studies of Tissue-Specific Carbonic Anhydrase Isoforms in Skeletal Muscle Physiology

For researchers isolating and characterizing sarcolemmal and sarcoplasmic reticulum CA isoforms, chlorzolamide is a critical reagent. Its 6-fold higher potency (Ki = 7.5 nM) compared to acetazolamide (Ki = 46 nM) on white muscle sarcolemmal CA [1] allows for more definitive inhibition and isoform discrimination. Furthermore, its distinct Ki values on different membrane fractions [2] make it a valuable tool for pharmacologically distinguishing between muscle-specific CA isoforms.

Topical Ophthalmic Formulation Development for Intraocular Pressure Reduction

Chlorzolamide's experimentally quantified corneal permeability (Papp = 1.8 × 10⁻⁵ cm/s) [1] and its association with topical intraocular pressure lowering effects [2] support its use as a lead compound or reference standard in the development of novel topical CA inhibitors for glaucoma therapy. Researchers can use chlorzolamide as a benchmark for achieving sufficient transcorneal flux to elicit a hypotensive response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.